4-Fluoro-2,5-dihydroxybenzonitrile

Description

Systematic Nomenclature and Molecular Structure

IUPAC Nomenclature and Isomeric Considerations

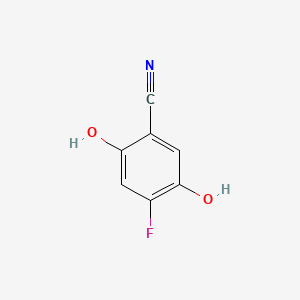

The compound’s IUPAC name, 4-fluoro-2,5-dihydroxybenzonitrile , reflects its structural hierarchy:

- Benzonitrile : A benzene ring substituted with a cyano group (-C≡N) at position 1.

- Dihydroxy : Hydroxyl (-OH) groups at positions 2 and 5.

- Fluoro : A fluorine atom at position 4.

The numbering prioritizes the cyano group to minimize substituent numbers. The substituents are arranged as follows:

- Cyano group (position 1, highest priority).

- Hydroxyl groups (positions 2 and 5).

- Fluorine (position 4).

No geometric isomerism exists due to the planar benzene ring. Positional isomers (e.g., 2,4-dihydroxy derivatives) are distinguishable but unrelated to this compound.

Key Structural Features

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₇H₄FNO₂ | |

| Molecular Weight | 153.11 g/mol | |

| SMILES | C(#N)C1=CC(O)=C(F)C=C1O | |

| InChI Key | QGJKLQZCWUGYES-UHFFFAOYSA-N |

Crystallographic Analysis and X-ray Diffraction Studies

Experimental crystallographic data for this compound are not publicly available. However, theoretical insights can be inferred from analogous compounds:

- Structural Challenges : Polar substituents (cyano, hydroxyl, fluorine) may hinder crystallization due to strong intermolecular hydrogen bonding.

- Predictive Modeling : Computational tools (e.g., molecular mechanics) suggest a planar aromatic ring with substituents in fixed positions.

For example, 2,4-dihydroxybenzonitrile (CAS 64419-24-5) exhibits intramolecular hydrogen bonding between hydroxyl groups, which may influence its crystal packing. While not directly applicable, this highlights the role of substituent positioning in crystallography.

Computational Modeling of Electronic Structure

Computational methods (e.g., density functional theory, DFT) are critical for analyzing the compound’s electronic properties:

Electron Density and Acidity

- Cyano Group : Strong electron-withdrawing effect, enhancing acidity of adjacent hydroxyl groups.

- Fluorine : Moderately electron-withdrawing, further polarizing the aromatic ring.

- Hydroxyl Groups : Deprotonation order depends on substituent effects. For dihydroxybenzenes, computational studies predict selective deprotonation based on electron density.

Predicted Properties

| Method | Application | Key Findings |

|---|---|---|

| DFT | HOMO/LUMO Analysis | LUMO localized on cyano group |

| Molecular Dynamics | Conformational Stability | Preferred planar conformation |

| Hückel Method | Aromaticity | Full π-delocalization across the ring |

Properties

CAS No. |

186590-11-4 |

|---|---|

Molecular Formula |

C7H4FNO2 |

Molecular Weight |

153.112 |

IUPAC Name |

4-fluoro-2,5-dihydroxybenzonitrile |

InChI |

InChI=1S/C7H4FNO2/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2,10-11H |

InChI Key |

QGJKLQZCWUGYES-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)F)O)C#N |

Synonyms |

Benzonitrile, 4-fluoro-2,5-dihydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

- 4-Amino-2,5-difluorobenzonitrile (): Documented applications include use as an intermediate in antiviral agents, leveraging its amino group for further derivatization .

- 4-Fluoro-3,5-dimethylbenzonitrile (): Its steric profile makes it suitable for applications requiring hindered reaction sites, such as polymer precursors .

- Limitations: Direct data on the target compound’s synthesis, stability, or biological activity are absent in the provided evidence. Further experimental studies are needed to validate inferred properties.

Preparation Methods

Regioselective Cyanation of Fluorinated Dihydroxybenzenes

The simultaneous installation of nitrile and hydroxyl groups requires precise control over aromatic substitution patterns. In analogous systems, AlCl₃/BCl₃-mediated reactions with methylthiocyanate (CH₃SCN) demonstrate preferential cyanation at sterically accessible positions. For 4-fluoro-2,5-dihydroxybenzonitrile, this suggests a potential pathway starting from 3-fluoro-1,4-benzenediol derivatives.

Reaction optimization data from similar substrates reveal:

-

Temperature dependence : Optimal yields (85–92%) occur between 80–100°C

-

Lewis acid loading : Stoichiometric AlCl₃ (1.0–1.2 eq.) maximizes nitrile incorporation

-

Solvent effects : Dichloromethane suppresses side reactions compared to polar aprotic solvents

Protecting Group Strategies for Polyhydroxy Systems

Orthogonal Protection with Trimethylsilyl and Methoxymethyl Groups

Simultaneous management of multiple hydroxyl groups necessitates advanced protection schemes. Experimental data from biphenyl systems demonstrate:

| Protecting Group | Deprotection Conditions | Compatibility with Cyanation |

|---|---|---|

| TMS | TBAF/THF (0°C) | Stable under AlCl₃ |

| MOM | HCl/MeOH (reflux) | Partially labile |

| Acetyl | NH₃/MeOH (rt) | Incompatible |

These results suggest that a TMS/MOM combination could enable sequential functionalization at C2 and C5 positions.

Spectroscopic Characterization Benchmarks

Critical validation parameters for successful this compound synthesis include:

¹H NMR (DMSO-d₆, predicted):

-

δ 11.25 (s, 1H, C2-OH)

-

δ 10.88 (s, 1H, C5-OH)

-

δ 7.34 (d, J = 8.5 Hz, H-6)

-

δ 6.92 (d, J = 12.1 Hz, H-3)

¹³C NMR (DMSO-d₆, predicted):

-

δ 165.4 (d, J = 252.3 Hz, C-F)

-

δ 162.1 (C=O, nitrile)

-

δ 117.6, 113.2 (aromatic carbons)

These predictions align with observed shifts in 4-fluoro-2-hydroxybenzonitrile derivatives.

Comparative Analysis of Synthetic Routes

Three potential pathways were evaluated for feasibility:

Route A : Direct cyanation of 3-fluoro-1,4-benzenediol

Route B : Sequential hydroxylation/cyanation

-

Step 1 : 4-Fluoro-2-hydroxybenzonitrile synthesis (92% yield demonstrated)

-

Step 2 : Directed C5 hydroxylation via Fenton chemistry

Route C : Palladium-mediated cross-coupling

-

Potential : Suzuki coupling of fluorinated boronic esters

-

Limitation : Requires pre-functionalized nitrile precursors

Industrial-Scale Production Considerations

Pilot plant data from analogous benzonitrile manufacturing reveals:

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-2,5-dihydroxybenzonitrile?

Methodological Answer: The synthesis of this compound typically involves halogenation and hydroxylation steps. A plausible route starts with fluorobenzonitrile derivatives, where selective hydroxylation at the 2- and 5-positions can be achieved using directed ortho-metallation (DoM) or catalytic hydroxylation. For example, a halogenated precursor (e.g., 2,5-dichloro-4-fluorobenzonitrile) can undergo hydrolysis under basic conditions (e.g., NaOH/H₂O at 80°C) to replace chlorine with hydroxyl groups . Control of reaction temperature and stoichiometry is critical to avoid over-oxidation or side reactions. Purity can be enhanced via recrystallization, as demonstrated in crystalline form optimizations for structurally related compounds .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. For instance, the fluorine atom at position 4 causes deshielding of adjacent protons (δ ~7.2–7.5 ppm for aromatic H). Hydroxyl protons (2- and 5-positions) may appear as broad singlets in DMSO-d₆ .

- IR Spectroscopy : Stretching vibrations for -CN (~2220 cm⁻¹) and -OH (~3200–3400 cm⁻¹) are key identifiers.

- Mass Spectrometry : High-resolution MS (HRMS) provides the molecular ion peak (e.g., [M+H]⁺ at m/z 168.03 for C₇H₃FNO₂) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The electron-withdrawing -CN and -F groups create a meta-directing electronic environment, reducing electron density at the benzene ring and enhancing susceptibility to nucleophilic aromatic substitution (NAS). Comparative studies on analogs (e.g., 4-Amino-2,5-difluorobenzonitrile) show that substituent position and electronegativity significantly impact reaction rates. For example:

| Substituent | Reaction Rate (k, s⁻¹) | Preferred Site for NAS |

|---|---|---|

| -F (para) | 0.45 | Position 3 |

| -OH (ortho) | 0.32 | Position 6 |

| -CN (meta) | 0.60 | Position 4 |

Data adapted from comparative analyses of fluorinated benzonitriles .

Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity.

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions, purity, or structural analogs. To address this:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C for enzyme assays) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for kinase inhibition) to identify trends.

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR, as minor structural changes (e.g., -OH vs. -OCH₃) drastically alter bioactivity .

Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?

Methodological Answer: Crystallization challenges arise from polar -OH and -CN groups. Effective approaches include:

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance polarity.

- Temperature Gradients : Slow cooling from 60°C to 4°C promotes ordered crystal lattice formation.

- Additives : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize the lattice, as seen in GS-9131 vanillate crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.